molecular formula C33H24Br2N4 B3131848 5-(4'-(Dibromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole CAS No. 358685-13-9

5-(4'-(Dibromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole

Cat. No.: B3131848
CAS No.: 358685-13-9
M. Wt: 636.4 g/mol
InChI Key: XADJWXJJVWQFNM-UHFFFAOYSA-N
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Description

“4’-(Dibromomethyl)-[1,1’-biphenyl]-2-carbonitrile” is a chemical compound with the CAS Number: 209911-63-7 . It has a molecular weight of 351.04 . The compound appears as an off-white to yellow to brown powder or crystals or liquid .


Molecular Structure Analysis

The InChI Code for “4’-(Dibromomethyl)-[1,1’-biphenyl]-2-carbonitrile” is 1S/C14H9Br2N/c15-14(16)11-7-5-10(6-8-11)13-4-2-1-3-12(13)9-17/h1-8,14H . The InChI key is JFOGXCVQPLGLLD-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

The compound “4’-(Dibromomethyl)-[1,1’-biphenyl]-2-carbonitrile” has a density of 1.7±0.1 g/cm3, a boiling point of 442.4±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . It also has a molar refractivity of 76.1±0.4 cm3 .

Scientific Research Applications

Synthesis and Crystal Characterization

Synthesis, Crystal Structure, and Characterization of Tetrazole Derivatives : Research has demonstrated the synthesis and crystal structure characterization of tetrazole derivatives, including 5-[4′-(bromomethyl)biphenyl-2-yl]-2-trityl-2H-tetrazole. These studies provide insights into the molecular orientation, interatomic distances, and π···π stacking interactions crucial for understanding the compound's properties. The characterization of two polymorphs through single-crystal X-ray diffraction and Hirschfeld surface analysis has revealed significant differences in molecular arrangement, highlighting the compound's versatile crystalline forms and their potential applications in material science and pharmaceuticals (Zhao et al., 2013).

Chemical Synthesis and Applications

Synthesis and Application in Medicinal Chemistry : Another area of research focused on the synthesis of 4′-Bromomethyl-2-(N-trityl-1H-tetrazol-5-yl) Biphenyl, highlighting its significance in the development of novel drugs, particularly within the Sartan family. The synthesis process, involving high conversion rates and significant yields, underscores the compound's role in drug synthesis, offering a foundation for exploring its broader applications in medicinal chemistry (Wang et al., 2008).

Process Intensification and Industrial Application

Microreactor-Based Process Intensification : Research into process intensification using microreactors for the synthesis of tetrazole derivatives, such as 5-(4′-methyl-[1,1′-biphenyl]-2-yl)-1-trityl-1H-tetrazole, has shown promising results. The use of microreactors offers advantages such as continuous product output, effective micro-mixing, and enhanced yield within shorter residence times compared to traditional batch reactors. This approach not only optimizes the synthesis process but also paves the way for the industrial-scale production of such compounds, with potential applications in pharmaceuticals (Maralla et al., 2017).

Safety and Hazards

The compound “4’-(Dibromomethyl)-[1,1’-biphenyl]-2-carbonitrile” has several hazard statements including H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It also has several precautionary statements including P261-P305+P351+P338, advising to avoid breathing dust, to wash skin thoroughly after handling, and to rinse cautiously with water if it gets in the eyes .

Properties

IUPAC Name

5-[2-[4-(dibromomethyl)phenyl]phenyl]-1-trityltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H24Br2N4/c34-31(35)25-22-20-24(21-23-25)29-18-10-11-19-30(29)32-36-37-38-39(32)33(26-12-4-1-5-13-26,27-14-6-2-7-15-27)28-16-8-3-9-17-28/h1-23,31H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XADJWXJJVWQFNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C(=NN=N4)C5=CC=CC=C5C6=CC=C(C=C6)C(Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H24Br2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

636.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4'-(Dibromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole
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5-(4'-(Dibromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole
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5-(4'-(Dibromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole
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5-(4'-(Dibromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole
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5-(4'-(Dibromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole
Reactant of Route 6
5-(4'-(Dibromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole

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